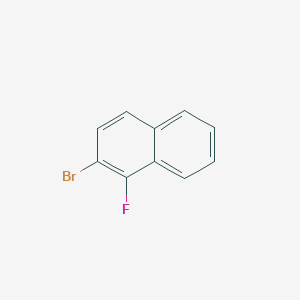

2-Bromo-1-fluoronaphthalene

説明

Significance of Halogenation in Aromatic Systems

Halogenation is a cornerstone of synthetic organic chemistry, providing a powerful tool to modulate the properties of aromatic compounds. numberanalytics.commt.com The introduction of a halogen atom, such as fluorine, chlorine, bromine, or iodine, into an aromatic ring can profoundly alter its electronic and steric characteristics. numberanalytics.comucl.ac.uk This, in turn, influences the molecule's reactivity, stability, and intermolecular interactions. numberanalytics.comucl.ac.uk For instance, halogenation can enhance the lipophilicity of a compound, which is a critical factor in its ability to cross cell membranes. numberanalytics.com

From an electronic standpoint, halogens exert both an inductive and a resonance effect. The high electronegativity of halogens leads to a strong electron-withdrawing inductive effect, which can create a region of positive electrostatic potential on the halogen atom, known as a σ-hole. This phenomenon can lead to the formation of halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in crystal engineering and molecular recognition.

The specific halogen atom also plays a crucial role. Fluorine, the most electronegative element, often imparts unique properties due to its small size and the strength of the carbon-fluorine bond. numberanalytics.com Bromine, being larger and more polarizable, can participate in different types of interactions and is often used as a handle for further chemical modifications through cross-coupling reactions. mt.com The presence of different halogens on the same aromatic ring, as in 2-Bromo-1-fluoronaphthalene, can lead to complex and interesting reactivity patterns.

Overview of Naphthalene (B1677914) as a Core Structure in Organic Chemistry and Materials Science

Naphthalene, with its chemical formula C₁₀H₈, is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. wikipedia.org This fundamental structure has been a subject of study since its discovery and is a key component in a vast range of chemical applications. scbt.comvedantu.com Its fused ring system results in a planar molecule with a delocalized π-electron system, which is responsible for its characteristic aromatic properties. wikipedia.orgvedantu.com

In organic chemistry, naphthalene and its derivatives are indispensable intermediates in the synthesis of a plethora of compounds, including dyes, pigments, and resins. scbt.comresearchgate.net The reactivity of the naphthalene core allows for a variety of chemical transformations, such as electrophilic substitution, oxidation, and reduction, leading to a rich and diverse chemistry.

The significance of naphthalene extends into materials science, where its rigid and planar structure is exploited in the design of advanced materials. scbt.com Naphthalene-based compounds are utilized in the development of organic semiconductors, liquid crystals, and polymers with tailored electronic and optical properties. ossila.comnih.gov The ability to functionalize the naphthalene core allows for the fine-tuning of these properties, making it a versatile platform for the creation of new materials with specific functions. beilstein-journals.org For example, naphthalene diimides are a class of electron-deficient compounds that have been extensively studied for their applications in organic electronics. nih.gov

Positioning of this compound within the Broader Field of Halogenated Naphthalenes

This compound is a specific isomer within the larger class of halogenated naphthalenes. apolloscientific.co.uk Its unique arrangement of a bromine atom at the 2-position and a fluorine atom at the 1-position of the naphthalene ring system gives it distinct properties and reactivity compared to other halogenated naphthalenes. apolloscientific.co.ukmdpi.com This specific substitution pattern makes it a valuable building block in organic synthesis and materials science. apolloscientific.co.uk

The presence of two different halogen atoms on adjacent carbons of the naphthalene core allows for selective chemical transformations. The carbon-bromine bond is generally more reactive in cross-coupling reactions than the carbon-fluorine bond, allowing for the selective introduction of new functional groups at the 2-position. This regioselectivity is a key advantage in the synthesis of complex molecules.

In the context of materials science, the introduction of both fluorine and bromine atoms can influence the packing of the molecules in the solid state, which in turn affects the material's electronic properties. ossila.com The fluorine atom can enhance intermolecular interactions through hydrogen bonding, while the bromine atom can participate in halogen bonding. ossila.com This dual functionality makes this compound and its derivatives interesting candidates for the development of new organic electronic materials. ossila.com Research into this and other halogenated naphthalenes continues to be an active area, with potential applications in fields ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs). ossila.com

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₆BrF cymitquimica.com |

| Molecular Weight | 225.06 g/mol cymitquimica.com |

| Appearance | Colorless solid guidechem.com |

| CAS Number | 317-79-3 apolloscientific.co.uk |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-1-fluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNSUUQOEPQDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660306 | |

| Record name | 2-Bromo-1-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317-79-3 | |

| Record name | 2-Bromo-1-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 1 Fluoronaphthalene and Its Precursors

Strategic Approaches to Regioselective Halogenation of Naphthalene (B1677914)

Achieving regioselectivity in the halogenation of naphthalene is a central theme in the synthesis of its derivatives. Traditional electrophilic aromatic substitution can be difficult to control. researchgate.net Modern synthetic chemistry has thus focused on developing methods that offer high selectivity, including the use of directing groups to facilitate C-H activation at specific positions and novel catalytic systems that can influence the reaction's outcome. researchgate.netrsc.org These strategies are crucial for preparing complex aromatic systems that serve as building blocks for organic materials and other high-value molecules. nih.gov

The introduction of bromine onto the naphthalene ring can be accomplished through various direct and indirect methods, with the choice of method dictating the regiochemical outcome.

Direct Bromination: The most straightforward approach is the direct electrophilic bromination of naphthalene. This reaction typically involves treating naphthalene with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, often referred to as a halogen carrier, such as iron(III) bromide (FeBr₃). docbrown.info Under these conditions, the reaction proceeds via electrophilic substitution, preferentially yielding 1-bromonaphthalene (B1665260) because the carbocation intermediate formed by attack at the α-position is more stable. researchgate.netdocbrown.info However, controlling the reaction to prevent the formation of polybrominated byproducts can be challenging. cardiff.ac.uk The reaction conditions, including temperature and the choice of solvent or catalyst, significantly influence the product distribution. For instance, bromination of naphthalene vapor at high temperatures (300°C to 500°C) can increase the proportion of the 2-bromonaphthalene (B93597) isomer. researchgate.netresearchgate.net

Indirect Bromination: Indirect methods often provide superior regioselectivity. A prominent example is the bromination-debromination sequence. This strategy involves the initial polybromination of naphthalene to form a mixture of isomers, such as tetrabromonaphthalenes. researchgate.netcardiff.ac.uk Subsequently, a selective proto-debromination is carried out using an organometallic reagent like n-butyllithium at low temperatures. cardiff.ac.uk This allows for the controlled removal of specific bromine atoms, leading to a desired, less-brominated naphthalene derivative that may be difficult to access directly. researchgate.netcardiff.ac.uk Another indirect route involves the electrophilic cyclization of a diaryl allene (B1206475) methyl ether compound with N-bromosuccinimide (NBS) to generate a 2-bromonaphthalene core.

| Method | Description | Typical Reagents | Primary Product/Outcome | Reference |

|---|---|---|---|---|

| Direct Electrophilic Bromination | Reaction of naphthalene with an electrophilic bromine source, typically yielding the kinetically favored product. | Br₂, FeBr₃ | 1-Bromonaphthalene | docbrown.info |

| High-Temperature Bromination | Vapor-phase reaction at elevated temperatures, favoring the thermodynamically more stable isomer. | Br₂ vapor, 250-650°C | Increased yield of 2-Bromonaphthalene | researchgate.netresearchgate.net |

| Bromination-Debromination | Polybromination followed by selective removal of bromine atoms to achieve specific isomers. | 1. Br₂, Catalyst 2. n-Butyllithium | Regioselective synthesis of specific di- or tribromonaphthalenes | researchgate.netcardiff.ac.uk |

Introducing fluorine into aromatic rings is of great interest in medicinal chemistry and materials science. tcichemicals.com The methods for doing so are broadly categorized as nucleophilic and electrophilic pathways.

Nucleophilic Fluorination: This pathway involves the displacement of a leaving group by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). alfa-chemistry.com However, nucleophilic aromatic substitution (SNAr) on an unactivated naphthalene ring is generally not feasible due to the electron-rich nature of the aromatic system. This pathway typically requires the presence of strong electron-withdrawing groups to activate the ring, which are not present in the parent naphthalene molecule.

Electrophilic Fluorination: This approach utilizes a reagent that delivers an "electrophilic" fluorine atom (F⁺ equivalent) to a carbon-centered nucleophile. wikipedia.org While elemental fluorine is highly reactive and hazardous, a variety of modern N-F reagents have been developed that are safer and more selective. tcichemicals.comwikipedia.org These reagents feature a nitrogen-fluorine bond where the nitrogen is attached to strong electron-withdrawing groups, making the fluorine atom electron-deficient and reactive towards nucleophiles like aromatic rings. wikipedia.orgyoutube.com

| Reagent Name | Acronym | Class | Reference |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F Reagent | alfa-chemistry.comwikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral N-F Reagent | wikipedia.org |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic N-F Reagent | alfa-chemistry.comwikipedia.org |

Direct electrophilic fluorination of naphthalene itself is often complicated by low yields and a lack of regioselectivity. Therefore, multi-step synthetic sequences are generally required to produce specific isomers like 2-bromo-1-fluoronaphthalene.

Multi-step Synthesis from Precursor Molecules

Constructing the this compound molecule typically involves a sequence of reactions starting from simpler, more readily available precursors. mpg.de These multi-step pathways provide the necessary control to install the halogen substituents at the desired C1 and C2 positions.

As an extension of the indirect methods discussed previously, a bromination-debromination strategy can be a powerful tool for accessing specific substitution patterns. rsc.org The process begins with the exhaustive bromination of naphthalene, which can be achieved using excess bromine over a catalyst like KSF montmorillonite (B579905) clay to produce tetrabromonaphthalenes. researchgate.netcardiff.ac.uk For example, using four mole equivalents of bromine can yield 1,2,4,6-tetrabromonaphthalene. cardiff.ac.uk The subsequent step involves the selective removal of one or more bromine atoms. By carefully controlling the stoichiometry of an organolithium reagent (e.g., n-butyllithium) and the reaction conditions (low temperature, short reaction time), it is possible to achieve regioselective proto-debromination, yielding a specific isomer that would otherwise be inaccessible. cardiff.ac.uk This approach was successfully used to convert a crude tetrabromination product into 2,6-dibromonaphthalene (B1584627) with high regioselectivity and yield. cardiff.ac.uk

The synthesis of aryl fluorides via the diazotization of an aromatic amine is a classic and reliable method, often referred to as the Balz-Schiemann reaction. This process is particularly well-suited for preparing this compound from a 2-bromo-1-naphthylamine precursor. The synthesis involves three main steps.

First, the precursor amine is treated with a nitrous acid source (e.g., sodium nitrite (B80452), NaNO₂) in the presence of a strong acid at low temperatures to form a diazonium salt. google.comgoogle.comchemicalbook.com When fluoroboric acid (HBF₄) is used as the acid, a diazonium tetrafluoroborate (B81430) salt is formed, which often precipitates from the solution. google.comchemicalbook.com Second, this isolated salt is gently heated in a process sometimes referred to as thermal cracking or thermal decomposition. google.com This step causes the extrusion of nitrogen gas (N₂) and the formation of the C-F bond, yielding the desired aryl fluoride. google.comgoogle.com This method provides excellent regiochemical control, as the position of the fluorine atom is determined by the position of the amino group on the starting material.

| Step | Process | Typical Reagents | Description | Reference |

|---|---|---|---|---|

| 1 | Diazotization | NaNO₂, HBF₄ (or HCl then HBF₄) | The primary amine is converted into a diazonium tetrafluoroborate salt at low temperature (0-5°C). | google.comchemicalbook.com |

| 2 | Isolation | Filtration | The diazonium salt is often insoluble and can be isolated by filtration and drying. | google.comchemicalbook.com |

| 3 | Thermal Decomposition | Heat | The dry diazonium salt is heated, leading to the loss of N₂ and BF₃, and the formation of the aryl fluoride. | google.com |

Mechanochemistry, which utilizes mechanical energy from grinding or milling to drive chemical reactions, has emerged as a sustainable alternative to traditional solvent-based synthesis. colab.ws This approach has been successfully applied to the halogenation of naphthalene. The mechanochemical bromination of unactivated naphthalene has been achieved using a ball mill with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source, a reaction that can be catalyzed by zeolites. researchgate.net This solvent-free or low-solvent method offers advantages in terms of atom economy and reduced waste. colab.wsresearchgate.net Researchers found that a FAU-type zeolite showed high catalytic activity and could be recycled. researchgate.net Furthermore, the success of this method on a small scale was translated into a continuous process using twin-screw extrusion, demonstrating the potential for industrial scalability. researchgate.net While this specific application focused on bromination, the principles of mechanochemical activation are broadly applicable and represent a frontier in the synthesis of various halonaphthalenes.

Transition-Metal-Free Synthetic Protocols for Related Fluorinated Naphthols

A cornerstone of fluorine chemistry, particularly for the synthesis of fluoroarenes, is the Balz-Schiemann reaction. This method remains a vital transition-metal-free protocol for introducing a fluorine atom onto an aromatic ring, including naphthalene systems, which are precursors to compounds like this compound. The general principle involves the diazotization of an aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (or hexafluorophosphate) salt.

This classical approach can be adapted for the synthesis of fluorinated naphthols or their derivatives. For instance, a synthesis could commence with an appropriate aminonaphthol. The amino group is first converted to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures. Subsequently, the introduction of a non-coordinating counterion, such as tetrafluoroborate (BF₄⁻) from fluoroboric acid, precipitates the diazonium salt. This intermediate is then isolated and heated, leading to the decomposition that releases nitrogen gas and substitutes the diazonium group with a fluorine atom.

This multi-step process, while traditional, is advantageous as it avoids the use of expensive or toxic transition-metal catalysts. The conditions for each step—diazotization, salt formation, and thermal decomposition—can be optimized to maximize the yield of the desired fluorinated naphthalene intermediate.

Development of Novel Synthetic Routes to Enhance Purity and Yield

Significant efforts have been directed toward developing convenient and efficient synthetic routes for this compound that improve upon previous methods, particularly those starting from hazardous materials like 2-naphthylamine. One such enhanced route begins with the commercially available and less hazardous 2-acetylnaphthalene. tandfonline.com

Table 1: Synthetic Route and Yields for this compound

| Step | Starting Material | Intermediate/Product | Reagents | Yield |

|---|---|---|---|---|

| 1 | 2-Acetylnaphthalene | 1-Bromo-2-acetonaphthalide | 1. HN₃ (from NaN₃, Trichloroacetic acid) 2. Br₂ | - |

| 2 | 1-Bromo-2-acetonaphthalide | 1-Bromo-2-naphthylamine hydrochloride | HCl, C₂H₅OH | 89% (from 2-acetylnaphthalene) tandfonline.com |

| 3 | 1-Bromo-2-naphthylamine hydrochloride | This compound | Schiemann Reaction | 47% (from hydrochloride) tandfonline.com |

| Overall | 2-Acetylnaphthalene | This compound | 42% tandfonline.com |

Reactivity and Reaction Mechanisms of 2 Bromo 1 Fluoronaphthalene

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 2-Bromo-1-fluoronaphthalene, the significant difference in reactivity between the C-Br and C-F bonds enables highly chemoselective transformations. The C-Br bond is considerably more susceptible to oxidative addition to a palladium(0) catalyst than the stronger and less polarizable C-F bond. This reactivity difference is the basis for selectively functionalizing the 2-position while leaving the fluorine atom at the 1-position untouched. This principle is demonstrated in related systems, such as 2-bromo-1-(trifluoromethanesulfonyloxy)naphthalene, where reactions proceed with excellent chemoselectivity at the bromide position. thieme-connect.deresearchgate.net

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide. tcichemicals.com For this compound, this reaction selectively targets the C-Br bond, allowing for the synthesis of 2-aryl-1-fluoronaphthalene derivatives. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of reaction conditions can be optimized to achieve high yields and selectivity.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of this compound

| Parameter | Condition | Role |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Boron Reagent | Arylboronic acid (Ar-B(OH)₂) | Coupling Partner |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination |

| Ligand | PPh₃ (Triphenylphosphine) or others | Stabilizes the palladium center |

| Base | K₃PO₄, Na₂CO₃, or Cs₂CO₃ | Activates the boronic acid |

| Solvent | Dioxane, Toluene, or DMF | Reaction medium |

| Temperature | 80-110 °C | Provides activation energy |

| Product | 2-Aryl-1-fluoronaphthalene | C-C coupled product |

The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by both palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org When applied to this compound, the reaction chemoselectively produces 1-fluoro-2-alkynylnaphthalene derivatives. The reactivity order of halides in Sonogashira coupling is I > Br > Cl, ensuring that the C-Br bond reacts preferentially over the C-F bond. nrochemistry.com

Table 2: Typical Conditions for Sonogashira Coupling of this compound

| Parameter | Condition | Role |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Alkyne | Terminal Alkyne (R-C≡CH) | Coupling Partner |

| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Primary catalyst for the coupling cycle |

| Co-catalyst | CuI (Copper(I) iodide) | Facilitates formation of copper acetylide |

| Base | Et₃N or Diisopropylamine (DIPA) | Deprotonates the alkyne and neutralizes HBr |

| Solvent | THF or DMF | Reaction medium |

| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient |

| Product | 1-Fluoro-2-(alkynyl)naphthalene | C-C coupled product |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides. wikipedia.orglibretexts.orgrug.nl This reaction has largely replaced harsher traditional methods. wikipedia.org For this compound, this method allows for the selective introduction of primary or secondary amines at the 2-position. The reaction requires a palladium catalyst, a specialized phosphine ligand (often sterically hindered), and a strong base. researchgate.net

Table 3: General Conditions for Buchwald-Hartwig Amination of this compound

| Parameter | Condition | Role |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Amine | Primary or Secondary Amine (R¹R²NH) | Nitrogen source |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Palladium source |

| Ligand | XPhos, SPhos, or BINAP | Crucial for catalyst activity and stability |

| Base | NaOt-Bu or Cs₂CO₃ | Deprotonates the amine |

| Solvent | Toluene or Dioxane | Anhydrous reaction medium |

| Temperature | 80-120 °C | Typically requires heating |

| Product | N-(1-Fluoronaphthalen-2-yl)amine derivative | C-N coupled product |

Other significant cross-coupling reactions can also be applied to functionalize this compound at the C-Br bond.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium) as the coupling partner and is often catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It is effective for forming C-C bonds but is limited by the high reactivity of the Grignard reagent, which restricts functional group tolerance. organic-chemistry.org

Negishi Coupling: Employing an organozinc reagent, the Negishi coupling is known for its high functional group tolerance and reactivity. wikipedia.orgorganic-chemistry.org Palladium or nickel catalysts are typically used to couple the organozinc compound with the aryl bromide. wikipedia.org

Stille Coupling: This reaction involves the coupling of an organotin (stannane) reagent with the aryl halide. wikipedia.org The Stille reaction is highly versatile due to the stability and functional group tolerance of organostannanes, though the toxicity of tin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org

Table 4: Overview of Kumada, Negishi, and Stille Couplings

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features |

|---|---|---|---|

| Kumada | R-MgX (Grignard) | NiCl₂(dppe), Pd(PPh₃)₄ | High reactivity, less functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Negishi | R-ZnX | Pd(PPh₃)₄, Ni(acac)₂ | Excellent functional group tolerance, mild conditions. wikipedia.org |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Tolerates a wide variety of functional groups; toxic tin reagents. wikipedia.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitution (SNA r) with Fluorine Displacement

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For SNAr to occur, two main conditions must be met: the presence of a good leaving group and activation of the aromatic ring by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.com

In this compound, the fluorine atom is a potential leaving group. The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I. masterorganicchemistry.com This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. youtube.com

However, the success of fluorine displacement depends on the activation of the naphthalene (B1677914) ring. While the bromine atom at the 2-position is an EWG, its activating effect is modest compared to powerful groups like nitro (–NO₂) or cyano (–CN). Therefore, displacing the fluorine atom on this compound via an SNAr mechanism would likely require harsh reaction conditions, such as very strong nucleophiles (e.g., alkoxides, amides) and high temperatures.

Table 5: Hypothetical SNAr Reaction with Fluorine Displacement

| Parameter | Condition | Role |

|---|---|---|

| Substrate | This compound | Aryl halide with F as leaving group |

| Nucleophile | NaOCH₃, KNH₂, or R₂NLi | Strong attacking species |

| Solvent | DMSO, DMF, or HMPA | Polar aprotic solvent to solvate the cation |

| Temperature | High (e.g., >150 °C) | To overcome the activation energy barrier |

| Product | 2-Bromo-1-(nucleophile)naphthalene | Substituted product |

Electrophilic Aromatic Substitution (EAS) in Polyhalogenated Naphthalenes

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.com In naphthalene, EAS preferentially occurs at the 1-position (α-position) because the corresponding carbocation intermediate (arenium ion) is more resonance-stabilized than the intermediate formed from attack at the 2-position (β-position). pearson.com

In this compound, the existing halogen substituents influence the position of further substitution. Both fluorine and bromine are deactivating groups due to their inductive electron withdrawal, making the ring less reactive than naphthalene itself. However, they are also ortho-, para-directors because of their ability to donate lone-pair electrons through resonance, which helps stabilize the arenium ion intermediate.

The directing effects of both halogens must be considered:

The 1-Fluoro group directs incoming electrophiles to the 2- and 4-positions. The 2-position is blocked. The 4-position is ortho to the fluorine.

The 2-Bromo group directs incoming electrophiles to the 1- and 3-positions. The 1-position is blocked. The 3-position is ortho to the bromine.

Attack at the 4-position is favored as it is an α-position of the naphthalene ring and is activated by the resonance effect of the 1-fluoro substituent. Attack at the 3-position is less likely as it is a β-position and is sterically hindered by the adjacent bromine atom. Therefore, the most probable site for electrophilic attack on this compound is the C-4 position.

Table 6: Predicted Outcome of Electrophilic Nitration

| Parameter | Condition | Role |

|---|---|---|

| Substrate | This compound | Aromatic ring to be substituted |

| Reagents | HNO₃ / H₂SO₄ | Generates the NO₂⁺ (nitronium) electrophile |

| Predicted Major Product | 2-Bromo-1-fluoro-4-nitronaphthalene | Substitution at the most activated α-position |

| Predicted Minor Product | 2-Bromo-1-fluoro-3-nitronaphthalene | Substitution at the less favored β-position |

C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation and functionalization a significant challenge in synthetic chemistry. However, the development of advanced catalytic systems has opened new avenues for harnessing the unique properties of organofluorine compounds. In the context of this compound, the activation of the C-F bond, while less common than C-Br bond chemistry, presents a pathway to novel fluorinated naphthalene derivatives.

Research in the broader field of fluoroaromatics has established several strategies for C-F bond activation, which are applicable to this compound. These methods often employ transition metal complexes, particularly those of palladium, nickel, and copper, which can mediate the cleavage of the robust C-F bond. The reaction typically proceeds through an oxidative addition of the C-F bond to a low-valent metal center. For instance, a palladium(0) catalyst can insert into the C-F bond, forming an arylpalladium(II) fluoride (B91410) complex. This intermediate can then undergo various transformations, such as cross-coupling reactions with a wide range of nucleophiles.

While specific studies detailing the C-F bond functionalization of this compound are not extensively documented in publicly available literature, the principles of nucleophilic aromatic substitution (SNAr) offer a theoretical framework for its reactivity. In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring, and the reactivity of the leaving group follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon atom to which it is attached, making it more susceptible to nucleophilic attack. However, the subsequent departure of the fluoride ion is less favorable than that of heavier halides. For a reaction to proceed, the aromatic ring usually needs to be activated by electron-withdrawing groups. In this compound, the bromine atom, while being a deactivating group, can influence the electronic environment and potentially facilitate nucleophilic attack at the fluorine-bearing carbon under specific conditions.

Exploration of Unique Reactivity due to Bromine-Fluorine Synergism

The concurrent presence of bromine and fluorine atoms at the C2 and C1 positions, respectively, on the naphthalene ring system of this compound gives rise to a unique interplay of electronic and steric effects that can be exploited in organic synthesis. This "bromine-fluorine synergism" can influence the regioselectivity and reactivity of the molecule in various transformations.

One area where this synergism is evident is in metal-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is significantly weaker and more readily activated by common palladium catalysts than the C-F bond. This differential reactivity allows for selective functionalization at the C2 position, leaving the C-F bond intact for subsequent transformations. This orthogonal reactivity is a powerful tool for the stepwise construction of polysubstituted naphthalenes. For example, a Suzuki, Sonogashira, or Buchwald-Hartwig amination reaction would be expected to proceed selectively at the C-Br bond of this compound.

A notable example of the synthetic utility of this compound is its use as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons. For instance, it has been utilized in the synthesis of phenanthrene (B1679779) derivatives. This transformation likely involves the initial functionalization at the C-Br bond, followed by a subsequent reaction involving the C-F bond or the adjacent carbon atom to construct the third aromatic ring.

The following table summarizes the key reactive sites and their potential for functionalization in this compound:

| Reactive Site | Bond Type | Relative Reactivity | Potential Transformations |

| Carbon at position 2 | C-Br | Higher | Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck, Buchwald-Hartwig), Grignard formation, Lithiation |

| Carbon at position 1 | C-F | Lower | Nucleophilic aromatic substitution (under harsh conditions or with strong activation), Transition-metal mediated C-F activation |

Computational Chemistry and Spectroscopic Characterization of 2 Bromo 1 Fluoronaphthalene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecular systems. Through DFT calculations, a detailed understanding of the electron distribution, molecular orbitals, and spectroscopic characteristics of 2-Bromo-1-fluoronaphthalene can be achieved.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For the parent naphthalene (B1677914) molecule, DFT calculations have determined the HOMO-LUMO energy gap to be approximately 4.75 eV. The introduction of halogen substituents, such as bromine and fluorine, is expected to modulate these energy levels. Both fluorine and bromine are electronegative atoms and tend to withdraw electron density from the naphthalene ring. This inductive effect is anticipated to lower the energy of both the HOMO and LUMO. The precise impact on the HOMO-LUMO gap will depend on the relative stabilization of these two orbitals. Generally, such substitutions can lead to a narrowing of the energy gap, suggesting an increase in chemical reactivity compared to unsubstituted naphthalene.

HOMO-LUMO Energy Data for Naphthalene (Reference)

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Naphthalene | -6.13 | -1.38 | 4.75 |

The molecular orbitals of this compound will be delocalized over the aromatic system, characteristic of polycyclic aromatic hydrocarbons. The HOMO is expected to be a π-orbital with significant electron density on the naphthalene rings, while the LUMO will also be a π*-antibonding orbital. The presence of the halogen atoms will likely introduce some localization of electron density in their vicinity within these orbitals.

Aromaticity Indices and Stability Investigations

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. Several computational indices have been developed to quantify the degree of aromaticity. Among the most common are the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS).

HOMA is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system. NICS, a magnetic criterion, is calculated as the negative of the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromaticity, with more negative values suggesting a stronger aromatic character. For benzene (B151609), a prototypical aromatic compound, the HOMA value is approximately 1, and the NICS(1) value (calculated 1 Å above the ring plane) is around -10 ppm.

Aromaticity Indices for Benzene (Reference)

| Index | Value |

|---|---|

| HOMA | ~1.0 |

| NICS(1) (ppm) | ~ -10 |

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density within a molecule is crucial for understanding its reactivity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution, mapping the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas of high electron density, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Theoretical Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and bonding within a molecule. DFT calculations can be employed to predict the vibrational frequencies and intensities, which can then be compared with experimental spectra for structural confirmation.

For this compound, the theoretical vibrational spectrum is expected to exhibit several characteristic modes. These include:

C-H stretching vibrations: Aromatic C-H stretching modes are typically observed in the 3100-3000 cm⁻¹ region.

C-C stretching vibrations: The stretching of the carbon-carbon bonds within the naphthalene ring will give rise to a series of bands in the 1600-1400 cm⁻¹ range.

C-F stretching vibration: The C-F stretching mode is expected to appear as a strong band in the FT-IR spectrum, typically in the region of 1250-1000 cm⁻¹.

C-Br stretching vibration: The C-Br stretching vibration will be found at lower wavenumbers, generally in the 700-500 cm⁻¹ range.

In-plane and out-of-plane bending vibrations: A variety of C-H and C-C bending modes will populate the fingerprint region of the spectrum (below 1400 cm⁻¹).

A DFT study on the related isomer, 1-bromo-4-fluoronaphthalene, has shown that the calculated vibrational frequencies, when properly scaled, are in good agreement with experimental data. A similar level of accuracy is expected for theoretical predictions for this compound.

Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C-C Stretch | 1600 - 1400 |

| C-F Stretch | 1250 - 1000 |

| C-Br Stretch | 700 - 500 |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in various photonic and optoelectronic technologies. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, and this is governed by the molecular hyperpolarizability. DFT calculations can be used to predict the first-order hyperpolarizability (β), a key parameter for second-order NLO materials.

For organic molecules, a significant NLO response is often associated with a large dipole moment and a small HOMO-LUMO gap, which facilitates intramolecular charge transfer. The presence of electron-donating and electron-withdrawing groups on a conjugated system can enhance NLO properties. In this compound, the halogen atoms act as electron-withdrawing groups, which can induce a dipole moment and influence the electronic transitions that contribute to the NLO response. Theoretical studies on other substituted naphthalenes have shown that the NLO properties can be tuned by the nature and position of the substituents. Therefore, it is expected that this compound will exhibit a non-zero hyperpolarizability, although its magnitude will depend on the detailed electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are highly sensitive to their local electronic environment.

For this compound, the ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm). The chemical shifts of the six aromatic protons will be influenced by the inductive and mesomeric effects of both the bromo and fluoro substituents. Based on the known data for 2-bromonaphthalene (B93597), the proton adjacent to the bromine (at the 3-position) is expected to be significantly deshielded. The fluorine atom at the 1-position will also exert a strong deshielding effect on the adjacent proton at the 8-position and will introduce H-F coupling.

The ¹³C NMR spectrum will provide information on the ten carbon atoms of the naphthalene skeleton. The carbons directly attached to the fluorine and bromine atoms (C1 and C2) will exhibit the most significant shifts due to the large electronegativity of the halogens. The fluorine atom will also induce C-F coupling, which can be observed in the ¹³C NMR spectrum.

The ¹⁹F NMR spectrum will be the most direct probe of the fluorine environment. A single resonance is expected for the fluorine atom in this compound. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Data for 1-fluoronaphthalene and 2-fluoronaphthalene show distinct chemical shifts, and the presence of the adjacent bromine atom in this compound will further influence this value.

¹H NMR Chemical Shifts (ppm) for Related Naphthalenes (in CDCl₃)

| Position | 2-Bromonaphthalene |

|---|---|

| H-1 | 7.99 |

| H-3 | 7.68 |

| H-4 | 7.78 |

| H-5 | 7.48 |

| H-6 | 7.47 |

| H-7 | 7.72 |

| H-8 | 7.53 |

¹³C NMR Chemical Shifts (ppm) for Related Naphthalenes (in CDCl₃)

| Position | 1-Bromonaphthalene (B1665260) | 2-Bromonaphthalene |

|---|---|---|

| C-1 | 121.9 | 129.9 |

| C-2 | 127.8 | 121.2 |

| C-3 | 128.4 | 127.6 |

| C-4 | 126.3 | 126.6 |

| C-4a | 132.8 | 132.1 |

| C-5 | 128.0 | 127.7 |

| C-6 | 125.1 | 126.5 |

| C-7 | 127.3 | 127.6 |

| C-8 | 130.2 | 126.8 |

| C-8a | 133.7 | 134.1 |

¹⁹F NMR Chemical Shifts (ppm) for Fluoronaphthalenes (Referenced to CFCl₃)

| Compound | Chemical Shift (ppm) |

|---|---|

| 1-Fluoronaphthalene | -121.6 |

| 2-Fluoronaphthalene | -119.8 |

¹H NMR Spectral Assignments and Conformational Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for determining the structure of organic molecules in solution. For this compound, the ¹H NMR spectrum is expected to show six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring system. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the bromine and fluorine substituents.

The proton (H-8) peri to the fluorine atom is expected to show the most significant downfield shift due to the deshielding effect of the fluorine. Similarly, the proton (H-3) adjacent to the bromine atom will also be shifted downfield. The interpretation of the spectrum relies on analyzing the spin-spin coupling constants (J-values) between adjacent protons (³JHH) and across the naphthalene rings.

Conformational analysis of this compound in solution can be investigated using NMR techniques. auremn.org.br While the naphthalene ring is largely planar, slight puckering or distortion can occur. By analyzing nuclear Overhauser effect (NOE) data, through-space interactions between protons can be identified, providing insights into the molecule's preferred conformation. The application of NMR spectroscopy is a well-established method for the conformational analysis of organic compounds. auremn.org.br

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: These are predicted values based on known substituent effects on naphthalene. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | 7.8 - 8.0 | d | ³J(H3-H4) = 8-9 |

| H-4 | 7.4 - 7.6 | t | ³J(H4-H3) = 8-9, ³J(H4-H5) = 7-8 |

| H-5 | 7.7 - 7.9 | d | ³J(H5-H4) = 7-8 |

| H-6 | 7.5 - 7.7 | m | |

| H-7 | 7.5 - 7.7 | m | |

| H-8 | 8.1 - 8.3 | d | ³J(H8-H7) = 8-9, ⁴J(H8-F1) = 5-6 |

¹⁹F NMR Chemical Shift Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The ¹⁹F NMR spectrum of this compound will display a single resonance, as there is only one fluorine atom in the molecule.

The chemical shift of the fluorine atom is highly sensitive to its electronic environment. alfa-chemistry.comnih.gov Factors such as the electronegativity of adjacent substituents and resonance effects within the aromatic system significantly influence the ¹⁹F chemical shift. alfa-chemistry.com In this compound, the position of the bromine atom ortho to the fluorine will cause a distinct shift compared to unsubstituted 1-fluoronaphthalene. The wide chemical shift range in ¹⁹F NMR, often spanning over 800 ppm, allows for excellent signal dispersion, making it a powerful tool for structural identification. wikipedia.orghuji.ac.il The resonance for the fluorine in this compound is expected to be a multiplet due to coupling with neighboring protons, particularly H-8 (a four-bond coupling, ⁴JHF) and potentially H-3 (a three-bond coupling, ³JHF).

Multi-dimensional NMR Techniques for Structural Elucidation

To unambiguously assign all proton signals and confirm the structure of this compound, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal correlations between protons that are spin-spin coupled. This is particularly useful for identifying adjacent protons on the naphthalene rings, helping to trace the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached, allowing for the assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between nuclei. For this compound, a NOESY spectrum would show correlations between protons that are in close spatial proximity, such as the peri-protons, which helps to confirm assignments and provides information about the molecule's conformation.

These multi-dimensional techniques, used in combination, provide a comprehensive and definitive structural elucidation of the molecule. utexas.edu

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₆BrF), the molecular ion peak (M⁺) would be a key identifier. A distinctive feature of bromine-containing compounds in mass spectrometry is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity: one for [C₁₀H₆⁷⁹BrF]⁺ and another, two mass units higher, for [C₁₀H₆⁸¹BrF]⁺. This M and M+2 pattern is a clear indicator of the presence of a single bromine atom.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable structural information. chemguide.co.ukwikipedia.org Common fragmentation pathways for aromatic halides include the loss of the halogen atoms.

Expected Fragmentation Pathways:

Loss of Bromine: A significant fragment would correspond to the loss of a bromine radical ([M-Br]⁺).

Loss of Fluorine: Another possible fragmentation is the loss of a fluorine radical ([M-F]⁺).

Loss of HBr or HF: Sequential loss of a hydrogen and a halogen atom can also occur.

Naphthalene Cation: Fragmentation may lead to the formation of the stable naphthalene cation (C₁₀H₇⁺) or related species.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Identity of Fragment |

| 224 | 226 | [C₁₀H₆BrF]⁺ (Molecular Ion, M⁺) |

| 145 | 145 | [C₁₀H₆F]⁺ ([M-Br]⁺) |

| 205 | 207 | [C₁₀H₆Br]⁺ ([M-F]⁺) |

| 126 | 126 | [C₁₀H₆]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single crystal of this compound would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a precise model of the electron density. This model reveals exact atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high precision. This technique would confirm the planarity of the naphthalene core and provide precise measurements of the C-Br, C-F, and C-C bond lengths.

Intermolecular Interactions: Halogen Bonding and π-π Stacking

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. rsc.orgchemrxiv.org For this compound, two key interactions are expected to play a significant role:

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding. wikipedia.orgijres.org This occurs because the electron density around the covalently bonded bromine atom is not uniform. A region of positive electrostatic potential, known as a σ-hole, exists along the axis of the C-Br bond. nih.govprinceton.edu This electrophilic region can interact attractively with a nucleophilic region on an adjacent molecule, such as the π-system of a neighboring naphthalene ring or a lone pair of electrons. The propensity for halogen bond formation generally follows the trend F < Cl < Br < I, making the bromine atom a good halogen bond donor. wikipedia.orgijres.org

Conformational Analysis in the Crystalline State

Unlike in the solution phase where molecules can adopt various conformations, in the crystalline state, the molecule is typically locked into a single, low-energy conformation. X-ray crystallography would reveal this specific conformation for this compound. The analysis would show the degree of planarity of the naphthalene ring system and the precise orientation of the C-Br and C-F bonds relative to the ring. The observed conformation is the result of a balance between intramolecular steric effects and the intermolecular forces (halogen bonding, π-π stacking, and van der Waals forces) that dictate the crystal packing. These packing forces can sometimes induce minor deviations from the molecule's lowest energy gas-phase conformation.

Applications in Advanced Materials Science

Organic Electronics and Optoelectronics

Extensive searches of scientific databases and literature reveal no specific studies detailing the use of 2-Bromo-1-fluoronaphthalene as a key component in the fabrication or enhancement of organic electronic and optoelectronic devices. The following subsections reflect this lack of specific data.

Organic Light-Emitting Diodes (OLEDs)

There are no available research articles or patents that describe the incorporation of this compound into the emissive or charge-transport layers of Organic Light-Emitting Diodes (OLEDs). Consequently, no data on its impact on device efficiency, color purity, or lifetime is available.

Organic Field-Effect Transistors (OFETs)

There is no documented use of this compound as the active semiconductor material in Organic Field-Effect Transistors (OFETs). Therefore, data on its charge carrier mobility, on/off ratio, and threshold voltage in such applications are not available.

Perovskite Solar Cells as Interfacial Modulators

No research has been found that investigates the application of this compound as an interfacial modulator in perovskite solar cells. There is no data to suggest its role in passivating defects, improving charge extraction, or enhancing the stability of these devices.

Liquid Crystal Research and Development

Current research in the field of liquid crystals does not indicate the use of this compound as a core molecular structure or a dopant in liquid crystalline materials. There are no studies on its influence on mesophase behavior, dielectric anisotropy, or other relevant physical properties of liquid crystals.

Development of Fluorescent Probes for Biological Imaging

The development of fluorescent probes for biological imaging has not, to date, reported the use of this compound as a fluorophore or a key building block for such probes. There is no information on its photophysical properties, such as quantum yield or Stokes shift, in the context of biological imaging applications.

Polymer Science: Halogen Bonding for Functional Materials

In the realm of polymer science, the precise control over the three-dimensional arrangement of polymer chains is paramount for the creation of "smart" or functional materials. Supramolecular chemistry offers a powerful toolkit for achieving this control, utilizing non-covalent interactions to guide the self-assembly of macromolecules. Among these interactions, the halogen bond has emerged as a highly valuable tool due to its unique combination of strength, directionality, and hydrophobicity. ossila.comnepjol.info

The chemical structure of this compound, featuring a bromine atom attached to an electron-rich naphthalene (B1677914) ring system, positions it as a potential building block for the construction of functional polymeric materials through halogen bonding. The bromine atom in this configuration can act as a halogen bond donor, possessing an electrophilic region on its outer surface (a "σ-hole") that can interact attractively with a nucleophilic region (a halogen bond acceptor) on another molecule. nih.gov This interaction, though weaker than a covalent bond, is highly directional, typically forming with an angle of approximately 180° between the covalent bond to the bromine and the halogen bond to the acceptor atom. wiley-vch.de

This directionality is a key feature that allows for the programmed self-assembly of polymer chains into well-defined architectures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. Research on an isomeric compound, 2-Bromo-6-fluoronaphthalene, has shown that the bromo-terminal can serve as an electrophilic site, engaging in noncovalent halogen bonds to influence the interfacial properties in materials for perovskite solar cells. ossila.com This principle of the C-Br group acting as a halogen bond donor is directly applicable to this compound.

The strength of the halogen bond is another tunable parameter that makes it attractive for materials design. The bond strength varies depending on the halogen, following the general trend of Iodine > Bromine > Chlorine, and is also influenced by the electron-withdrawing nature of the group to which the halogen is attached. nih.gov By incorporating this compound into a polymer backbone or as a side group, it could be paired with various halogen bond acceptors (e.g., pyridines, carbonyls) to create supramolecular connections of varying strengths. This allows for the engineering of materials with specific properties, such as self-healing polymers where the halogen bonds can reform after being broken, or stimuli-responsive materials that assemble or disassemble in response to external triggers like temperature or light.

The table below summarizes the key characteristics of this compound as a potential component in functional polymers based on the principles of halogen bonding.

| Property | Description | Significance in Polymer Science |

|---|---|---|

| Halogen Bond Donor | The bromine atom on the naphthalene ring acts as an electrophilic halogen bond (XB) donor. | Enables the molecule to serve as a directional building block for supramolecular polymer assembly. |

| Interaction Strength | Forms moderately strong, non-covalent bonds. The strength is intermediate in the halogen series (I > Br > Cl). nih.gov | Allows for the creation of robust yet reversible polymer networks, essential for self-healing and responsive materials. |

| Directionality | The C-Br···Acceptor angle is highly linear (approx. 180°). wiley-vch.de | Provides precise control over the orientation of polymer chains, leading to highly ordered, crystalline, or liquid-crystalline materials. |

| Hydrophobicity | The halogen bond is considered a hydrophobic interaction. wiley-vch.de | Useful for designing materials that function in non-aqueous environments or for creating amphiphilic structures. |

| Potential Applications | Based on analogous halogenated naphthalenes, applications include organic electronics (OLEDs, OPVs), self-healing polymers, and stimuli-responsive gels. ossila.com | The unique electronic and structural properties of the naphthalene core combined with halogen bonding can lead to advanced functional materials. |

The incorporation of this compound into polymer architectures via halogen bonding represents a promising strategy for developing new functional materials. The ability to precisely control intermolecular interactions opens pathways to materials with tailored mechanical, optical, and electronic properties, driving innovation in fields ranging from advanced coatings and sensors to organic electronics and beyond.

Research in Medicinal Chemistry and Biological Activity

Role as a Building Block for Novel Therapeutic Agents

2-Bromo-1-fluoronaphthalene is recognized as a key intermediate and building block in the synthesis of new therapeutic agents. apolloscientific.co.ukguidechem.comchemimpex.com Its halogenated naphthalene (B1677914) core allows for diverse chemical modifications, making it a versatile starting point in drug discovery programs.

Halogenated naphthalenes, including this compound, have been utilized in the development of novel anti-cancer agents. apolloscientific.co.ukchemimpex.com The naphthalene ring is a structural motif present in various biologically active compounds, and its derivatives have been investigated as potent topoisomerase inhibitors and microtubule inhibitors. nih.gov The introduction of halogen atoms like bromine and fluorine can enhance the metabolic stability and pharmacological profile of a potential drug molecule. nih.gov Research into naphthalene-substituted triazole spirodienones has shown that these compounds can exhibit significant in vitro cytotoxic activity against cancer cell lines, such as MDA-MB-231, by inducing apoptosis and arresting the cell cycle. nih.gov While direct studies on this compound's anti-cancer efficacy are not detailed, its role as a precursor is noted in pharmaceutical research aimed at designing such therapeutic agents. apolloscientific.co.ukchemimpex.com

The potential for drug-drug interactions is a critical aspect of pharmaceutical research, with the inhibition of Cytochrome P450 (CYP) enzymes being a primary cause. nih.govwindows.net CYP enzymes are central to the metabolism of a vast number of drugs. windows.net Inhibition can occur through several mechanisms, including reversible, irreversible, or mechanism-based inactivation where a reactive metabolite binds to the enzyme. windows.netresearchgate.net

While specific studies detailing the inhibition of Cytochrome P450 enzymes by this compound are not prominent, compounds with its structural characteristics are of interest. Aromatic and halogenated compounds can interact with the active sites of CYP enzymes. For instance, flavonoids like fisetin have demonstrated potent inhibitory effects on CYP2C9, CYP2C19, and CYP1A2. nih.gov The planarity of polycyclic aromatic structures is a general characteristic of many CYP family 1 inhibitors. mdpi.com Given that this compound is an aromatic hydrocarbon, its potential to interact with and possibly inhibit CYP enzymes warrants investigation in the context of drug development to understand potential metabolic interactions.

Table 1: Examples of Cytochrome P450 Isoforms and Known Inhibitor Types

| CYP Isoform | Function | Example Inhibitor Class/Compound | Inhibition Mechanism |

| CYP1A2 | Metabolism of procarcinogens, aromatic compounds | Flavonoids, Ellipticine | Competitive / Non-competitive |

| CYP2C9 | Metabolism of various drugs | Fisetin, Sulfaphenazole | Potent Inhibition |

| CYP2C19 | Metabolism of proton pump inhibitors, antidepressants | Fisetin, Fluvoxamine | Potent Inhibition |

| CYP2D6 | Metabolism of antidepressants, antipsychotics, beta-blockers | Quinidine | Competitive |

| CYP3A4 | Metabolism of ~50% of clinical drugs | Ketoconazole, Verapamil | Mechanism-based / Reversible |

This table provides a general overview and is not specific to this compound.

The presence and nature of halogen substituents on a molecule can significantly influence its binding affinity to biological receptors and enzymes. The substitution of hydrogen with halogen atoms alters the electronic and steric properties of the compound, which can lead to stronger or more selective interactions. usu.edu

Fluorine, being highly electronegative, can form hydrogen bonds and alter the acidity of nearby protons, which can be crucial for binding. ossila.comnih.gov Bromine can participate in halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic species, which can enhance binding to a nucleophilic site on a protein. ossila.com In studies of bis-triazolium receptors, replacing hydrogen with a halogen atom was shown to yield a strong enhancement of halide binding. usu.edu The binding energy is further increased as substituents on the aromatic rings become more electron-withdrawing. usu.edu This principle suggests that the bromo and fluoro groups on the naphthalene ring of this compound could modulate its interaction with biological targets, potentially increasing intermolecular interactions and improving charge transport, which are desirable properties in drug design. ossila.com

Metabolic Pathways and Biotransformation Studies

Understanding the metabolic fate of a compound is essential in pharmacology and toxicology. Studies on related fluorinated naphthalenes using microbial systems, particularly fungi, provide insight into the potential biotransformation pathways of this compound.

Fungi, such as Cunninghamella elegans, are known to metabolize aromatic hydrocarbons through enzymatic processes that parallel those in mammals. nih.gov Studies on 1-fluoronaphthalene show that this fungus oxidizes the compound, primarily at the 3,4- and 5,6-positions. nih.gov The presence of the fluoro substituent has a distinct directing effect on metabolism; it blocks epoxidation at the substituted double bond and reduces oxidation at the adjacent (peri) position. nih.gov This leads to enhanced metabolism at the more distant double bonds of the naphthalene ring system. nih.gov This metabolic behavior indicates that the fungal monooxygenase-epoxide hydrolase systems are highly stereoselective. nih.gov Given these findings, it can be inferred that the metabolism of this compound would also be influenced by its halogen substituents, likely directing oxidation away from the bromo- and fluoro-substituted ring.

The primary steps in the fungal metabolism of naphthalene and its derivatives involve hydroxylation followed by conjugation. nih.govresearchgate.net For 1-fluoronaphthalene, C. elegans produces hydroxylated metabolites including trans-3,4-dihydroxy-3,4-dihydro-1-fluoronaphthalene and trans-5,6-dihydroxy-5,6-dihydro-1-fluoronaphthalene. nih.gov Phenolic metabolites such as 5-hydroxy-1-fluoronaphthalene and 4-hydroxy-1-fluoronaphthalene are also formed. nih.gov

Following hydroxylation, these intermediate metabolites undergo conjugation to increase their water solubility and facilitate excretion. researchgate.net This is a major pathway in the fungal metabolism of aromatic hydrocarbons. researchgate.net The phenolic metabolites of 1-fluoronaphthalene are further processed to form glucoside, sulfate, and glucuronic acid conjugates. nih.gov For naphthalene itself, studies have identified 1-naphthyl sulfate and 1-naphthyl glucuronic acid as major water-soluble metabolites. researchgate.net These mechanisms of hydroxylation and subsequent conjugation represent the likely biotransformation pathways for this compound in similar biological systems.

Table 2: Metabolites Identified from Fungal Biotransformation of 1-Fluoronaphthalene

| Metabolite Class | Specific Compound Identified |

| Dihydrodiols | trans-3,4-dihydroxy-3,4-dihydro-1-fluoronaphthalene |

| trans-5,6-dihydroxy-5,6-dihydro-1-fluoronaphthalene | |

| Phenols | 5-hydroxy-1-fluoronaphthalene |

| 4-hydroxy-1-fluoronaphthalene | |

| Ketones | 1-fluoro-8-hydroxy-5-tetralone |

| Conjugates | Glucoside conjugates of phenols |

| Sulfate conjugates of phenols | |

| Glucuronic acid conjugates of phenols |

Source: Adapted from studies on C. elegans metabolism of 1-fluoronaphthalene. nih.gov

Toxicological Effects of Halogenated Aromatic Hydrocarbons (General Context)

Halogenated aromatic hydrocarbons (HAHs) are a class of organic compounds that include substances such as polychlorinated biphenyls (PCBs), polybrominated biphenyls (PBBs), and halogenated naphthalenes like this compound. msdvetmanual.comapolloscientific.co.uk These compounds are recognized as persistent environmental pollutants, and many can accumulate in the food chain. msdvetmanual.commdpi.com The toxicity of HAHs can vary significantly depending on the specific compound, the number and position of halogen atoms, and the duration and route of exposure. msdvetmanual.comiloencyclopaedia.org

Generally, exposure to halogenated aromatic hydrocarbons has been associated with a range of adverse health effects. iloencyclopaedia.org Acute effects can include irritation of the eyes, mucous membranes, and lungs, as well as neurological symptoms like headaches and central nervous system depression. iloencyclopaedia.org Skin disorders, most notably chloracne, and liver dysfunction are also primary problems caused by exposure to some HAHs, such as chloronaphthalenes. mdpi.comiloencyclopaedia.org The toxicity of compounds like chloronaphthalenes tends to increase with a higher degree of halogenation. iloencyclopaedia.org

Many toxic effects of HAHs are subtle and may be delayed. msdvetmanual.com These can include weight loss, suppression of the immune system, hormonal disruption, and reproductive disorders. msdvetmanual.comiloencyclopaedia.org Some halogenated aromatic hydrocarbons are considered potential carcinogens. msdvetmanual.comnih.gov For instance, the International Agency for Research on Cancer (IARC) considers 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a potent HAH, to be a human carcinogen. mdpi.com

The mechanism of toxicity for many HAHs, particularly dioxin-like compounds, is believed to be mediated through their binding to the aryl hydrocarbon receptor (AhR). mdpi.comnih.gov This binding can alter gene expression, leading to a cascade of biochemical and toxic effects. nih.gov However, this model does not account for all the toxic effects observed, suggesting that other mechanisms may also be involved. mdpi.comnih.gov

Research into specific congeners has shown differences in potency. For example, certain bromonaphthalene congeners have been found in single studies to be significantly more toxic than their chlorinated counterparts. manchester.ac.uk Similarly, brominated/chlorinated naphthalenes appear to be more potent toxicants than polychlorinated naphthalenes (PCNs). manchester.ac.uk

It is important to note that while this compound is a halogenated aromatic hydrocarbon, specific toxicological data for this exact compound is limited in the reviewed literature. apolloscientific.co.uk Therefore, its toxicological profile is understood within the broader context of the effects observed for the entire class of HAHs.

Environmental Chemistry Research

Environmental Fate and Behavior of Halogenated Naphthalene (B1677914) Compounds

The environmental behavior of halogenated naphthalenes is largely governed by the nature and number of halogen substituents on the naphthalene core. These characteristics influence properties such as water solubility, vapor pressure, and partitioning behavior, which in turn dictate their distribution and persistence in various environmental compartments.

Halogenated organic compounds, including brominated and chlorinated naphthalenes, are generally characterized by limited biodegradability, leading to their persistence in the environment. nih.gov The presence of halogen atoms, such as bromine and fluorine in 2-Bromo-1-fluoronaphthalene, increases the compound's lipophilicity, or tendency to dissolve in fats and oils. This property is a key factor in their potential for bioaccumulation in the fatty tissues of organisms and their tendency to adsorb to soil and sediment. epa.govinchem.orgwho.inttandfonline.comtandfonline.com

The degree of halogenation plays a significant role in the environmental fate of these compounds. For instance, with chlorinated naphthalenes, an increase in the number of chlorine atoms corresponds to a stronger tendency to adsorb to soil and sediment. epa.govinchem.orgwho.int Similarly, bioaccumulation in fish has been observed to increase with the degree of chlorination, although highly chlorinated compounds may show reduced bioaccumulation due to their larger molecular size, which limits absorption. epa.govinchem.orgwho.int While monochloronaphthalenes have been shown to be readily degradable by microorganisms under aerobic conditions, information on the biodegradation of more highly halogenated congeners is scarce. epa.govinchem.orgwho.int For brominated naphthalenes, one study has indicated that 1-bromonaphthalene (B1665260) can be degraded by soil bacteria, but comprehensive data on other brominated congeners are lacking. epa.gov

In the atmosphere, halogenated naphthalenes can undergo degradation. For example, an atmospheric half-life of 2.7 days has been reported for 1,4-dichloronaphthalene. epa.govinchem.orgwho.int Many halogenated naphthalenes absorb light at environmentally relevant wavelengths, suggesting that direct photolysis in air, water, or on soil surfaces may be a significant degradation pathway. epa.gov

Table 1: General Environmental Behavior of Halogenated Naphthalenes

| Property | General Trend for Halogenated Naphthalenes | Influencing Factors |

|---|

| Persistence | Generally persistent, with persistence increasing with the degree of halogenation. | - Number and type of halogen atoms

Degradation Studies using Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are considered promising for the degradation of persistent organic pollutants like halogenated naphthalenes.

Common AOPs include ozonation, UV/H2O2 processes, and Fenton-based reactions. tandfonline.com Studies on various aromatic compounds have demonstrated the efficacy of these methods. For instance, ozonation has been shown to effectively inactivate the mutagenicity of polyaromatic amines and hydrocarbons in water. nih.gov The reaction of ozone with aromatic compounds can be accelerated in the presence of other substances, leading to the formation of highly reactive hydroxyl radicals. nih.gov

The photodegradation of brominated flame retardants, which share structural similarities with this compound, has been studied extensively. nih.govnih.gov These studies show that photodegradation can be an efficient removal method, with degradation rates influenced by factors such as the wavelength of light, the initial concentration of the compound, and the solvent medium. nih.gov For example, the degradation of several new brominated flame retardants was found to follow first-order kinetics, with higher degradation rates observed under shorter wavelength UV light. nih.gov The primary photodegradation process for brominated aromatic compounds often involves the nucleophilic reaction of the bromine atom on the benzene (B151609) ring. nih.gov

The presence of halides, such as bromide and chloride, in the water can impact the efficiency of AOPs. nih.gov While these ions can sometimes scavenge the highly reactive hydroxyl and sulfate radicals, they can also form less reactive but more selective halogen radicals that can still contribute to the degradation of certain organic compounds, particularly those with alkene groups. nih.gov

Table 2: Overview of Advanced Oxidation Processes for Halogenated Aromatic Compounds

| AOP Method | Description | Key Findings from Studies on Related Compounds |

|---|---|---|

| Ozonation | Involves the use of ozone (O3) to oxidize pollutants. | Effective in degrading aromatic hydrocarbons and amines. nih.gov Can be enhanced by catalysts or UV light. |

| UV/H2O2 | Uses ultraviolet light to cleave hydrogen peroxide (H2O2) into hydroxyl radicals. | Efficient for the degradation of various organic contaminants. Halide ions can influence efficiency. nih.gov |

| Photodegradation | Degradation of compounds by light, particularly UV light. | A significant pathway for brominated flame retardants. nih.govnih.gov Degradation rates depend on light wavelength and compound structure. nih.gov |

| Fenton Reaction | Utilizes iron salts and hydrogen peroxide to generate hydroxyl radicals. | A versatile AOP for water and soil treatment. tandfonline.com |

Screening for Contaminants in Environmental Samples

The detection and quantification of halogenated naphthalenes in environmental matrices such as air, water, soil, and biota are crucial for assessing their distribution, persistence, and potential risks. Due to their presence at often very low concentrations, sophisticated analytical techniques are required.

Historically, polychlorinated naphthalenes (PCNs) have been identified in various environmental samples, with concentrations in the past reaching up to 14.5 mg/m³ in workplace air and 25–2900 ng/m³ in outdoor air near manufacturing sites. inchem.org More recent monitoring has detected PCNs at levels of up to 150 pg/m³ in semi-rural areas and 1–40 pg/m³ in remote locations. inchem.org In aquatic environments, sediment levels have been recorded as high as 100 mg/kg in the past, with more recent measurements showing levels of 0.2 µg/kg at unpolluted sites and 250 µg/kg at polluted sites. who.int

The analysis of halogenated naphthalenes typically involves extraction from the sample matrix, cleanup to remove interfering substances, and instrumental analysis. Gas chromatography (GC) coupled with mass spectrometry (MS) is a common and powerful technique for the separation and identification of individual congeners. High-resolution mass spectrometry (HRMS) can provide the high sensitivity and selectivity needed for trace-level detection.

Screening for these compounds is important not only in known contaminated areas but also in remote regions, as halogenated naphthalenes are subject to long-range atmospheric transport. tandfonline.com Their presence in the food chain is also a significant concern, as they can bioaccumulate in fish and other organisms, leading to human exposure through diet. tandfonline.comtandfonline.com

Q & A

Q. What are the optimal synthetic routes for 2-bromo-1-fluoronaphthalene, and how can reaction conditions be optimized for high purity?

Methodological Answer:

- Step 1: Bromination of fluoronaphthalene precursors using bromine or N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in inert solvents like dichloromethane (DCM). Monitoring reaction progress via TLC or GC-MS is critical to avoid over-bromination .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate this compound. Yield optimization may require adjusting solvent polarity or reaction time .

- Step 3: Validate purity using / NMR and high-resolution mass spectrometry (HRMS). For fluorinated compounds, NMR is essential to confirm regioselectivity .